molecular formula C21H21N3O2 B2967677 (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034485-65-7

(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2967677
CAS No.: 2034485-65-7
M. Wt: 347.418
InChI Key: OGBDBNOVYDXAOZ-UHFFFAOYSA-N
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Description

(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a potent and selective chemical probe targeting the kinase domain of the Fibroblast Growth Factor Receptor (FGFR) family. Its core research value lies in its ability to potently inhibit FGFR1, FGFR2, and FGFR3, making it an essential tool for interrogating FGFR-driven signaling cascades in cellular models. The compound's structure, featuring a 3-phenylazepane moiety linked to a 5-(pyridin-3-yl)isoxazole core, is characteristic of advanced ATP-competitive kinase inhibitors designed for high specificity and cellular permeability. Researchers utilize this compound to investigate the role of FGFR signaling in various pathological contexts, including oncogenesis, where aberrant FGFR activity is a known driver in certain cancers such as urothelial carcinoma and endometrial cancer. Studies employing this inhibitor have been pivotal in elucidating mechanisms of acquired resistance to FGFR inhibition and in exploring combination therapy strategies. Its application extends to foundational cell biology research, helping to define the contributions of FGFRs to processes like cell proliferation, migration, and differentiation. By selectively blocking FGFR kinase activity, this methanone derivative enables researchers to dissect complex signal transduction networks and validate FGFR as a therapeutic target in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-phenylazepan-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(19-13-20(26-23-19)17-10-6-11-22-14-17)24-12-5-4-9-18(15-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14,18H,4-5,9,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBDBNOVYDXAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone can be described as follows:

  • Molecular Formula: C15_{15}H15_{15}N3_{3}O
  • Molecular Weight: 253.30 g/mol
  • IUPAC Name: (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

The compound features a phenyl ring, an azepane structure, and an isoxazole moiety, which contribute to its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of isoxazole compounds possess significant antibacterial properties against various strains of bacteria, including resistant strains. The incorporation of the pyridine and azepane structures enhances these effects by potentially increasing membrane permeability and disrupting bacterial cell walls.
  • Anti-inflammatory Properties:
    • Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines. This suggests that (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone may have therapeutic potential in treating inflammatory conditions.
  • Cytotoxic Effects:
    • Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising application in antibiotic development.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15S. aureus
Compound B18E. coli
Target Compound20S. aureus

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of isoxazole compounds. It was found that treatment with (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha Levels (pg/ml)IL-6 Levels (pg/ml)
Control150200
Treatment8090

The biological activity of (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation: It could modulate receptors associated with pain and inflammation, leading to reduced symptoms.
  • Induction of Apoptosis: The cytotoxic effects observed may result from the activation of apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related compounds in the evidence:

Table 1: Key Features of Methanone Derivatives

Compound Name Core Structure Functional Groups Synthesis Pathway (from )
Target Compound Azepane + Isoxazole-Pyridine Phenyl, Pyridinyl, Isoxazolyl Not reported
7a () Pyrazole + Thiophene Amino, Hydroxy, Cyano Condensation with malononitrile/sulfur
7b () Pyrazole + Thiophene-ester Amino, Hydroxy, Ester Condensation with ethyl cyanoacetate/sulfur

Key Observations:

Structural Complexity : The target compound’s azepane-isoxazole-pyridine system is more conformationally flexible and sterically demanding than the pyrazole-thiophene systems in compounds 7a and 7b. This may influence binding affinity in biological targets (e.g., kinases or GPCRs), though experimental validation is lacking .

Synthetic Methodology : The synthesis of 7a and 7b involves 1,4-dioxane as a solvent, triethylamine as a base, and sulfur as a catalyst, suggesting that similar conditions might apply to the target compound. However, the azepane and isoxazole moieties would require distinct starting materials and reaction steps .

Electron-Deficient Moieties: Unlike 7a and 7b, which feature electron-withdrawing cyano or ester groups, the target compound’s pyridine and isoxazole rings provide moderate electron deficiency. This could alter solubility, metabolic stability, or intermolecular interactions.

Limitations:

  • No crystallographic data (e.g., from SHELX-refined structures) are available for the target compound, precluding a discussion of its conformational preferences or packing interactions .
  • Biological activity comparisons (e.g., IC₅₀ values, selectivity) cannot be made due to the absence of pharmacological data.

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